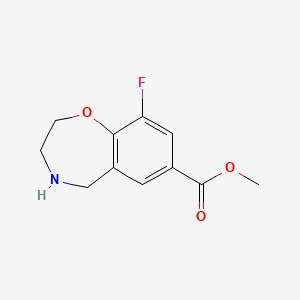
3-Methoxy-1-phenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1-phenylnaphthalene is an organic compound that belongs to the class of arylnaphthalenes These compounds are characterized by a naphthalene ring system substituted with an aryl group The presence of a methoxy group at the 3-position and a phenyl group at the 1-position of the naphthalene ring gives this compound its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated with a phenyl group in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the palladium-catalyzed cross-coupling reaction between a naphthalene derivative and a phenylboronic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high efficiency and yield, with careful consideration of reaction conditions, catalyst loading, and purification steps to ensure the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxyacetophenone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups contribute to its ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate various cellular processes, leading to its observed biological effects .
For example, the compound’s antioxidant activity may involve scavenging reactive oxygen species and protecting cells from oxidative damage. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-3-phenylnaphthalene: Similar in structure but with the methoxy and phenyl groups at different positions, leading to different chemical and biological properties.
1-Methoxynaphthalene: Lacks the phenyl group, resulting in different reactivity and applications.
3-Phenyl-1-naphthol:
Uniqueness
3-Methoxy-1-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a methoxy group and a phenyl group on the naphthalene ring makes it a versatile compound with diverse applications in various fields .
Propiedades
Fórmula molecular |
C17H14O |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-methoxy-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-15-11-14-9-5-6-10-16(14)17(12-15)13-7-3-2-4-8-13/h2-12H,1H3 |
Clave InChI |
GTSBMFDGEXKKGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)
![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)


![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)

![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)

